1-Ethyl-4-methoxynaphthalene
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Overview
Description
1-Ethyl-4-methoxynaphthalene is an organic compound with the molecular formula C13H14O. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by an ethyl group and a methoxy group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methoxynaphthalene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxynaphthalene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalenes.
Scientific Research Applications
1-Ethyl-4-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its aromatic structure.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methoxynaphthalene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the methoxy group activates the naphthalene ring towards electrophilic attack, while the ethyl group provides steric hindrance. This combination influences the regioselectivity of the reactions.
Comparison with Similar Compounds
1-Ethyl-4-methylnaphthalene: Similar in structure but with a methyl group instead of a methoxy group.
4-Methoxy-1-naphthol: Contains a hydroxyl group instead of an ethyl group.
1-Methoxy-4-ethylnaphthalene: Similar but with the positions of the methoxy and ethyl groups swapped.
Uniqueness: 1-Ethyl-4-methoxynaphthalene is unique due to the presence of both an ethyl and a methoxy group on the naphthalene ring. This combination of substituents provides distinct reactivity patterns and makes it a versatile compound for various chemical transformations.
Properties
Molecular Formula |
C13H14O |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethyl-4-methoxynaphthalene |
InChI |
InChI=1S/C13H14O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h4-9H,3H2,1-2H3 |
InChI Key |
MCOSCCSVPFLZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)OC |
Origin of Product |
United States |
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